molecular formula C9H7NO2 B178182 Indole-5-carboxylic acid CAS No. 142396-03-0

Indole-5-carboxylic acid

Cat. No.: B178182
CAS No.: 142396-03-0
M. Wt: 161.16 g/mol
InChI Key: IENZCGNHSIMFJE-UHFFFAOYSA-N
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Description

Indole-5-carboxylic acid is an indole derivative, characterized by a carboxyl group attached to the fifth position of the indole ring. This compound is a white or light yellow crystalline solid, soluble in water and organic solvents . It is an important organic synthesis intermediate used in the preparation of various indole derivatives and other organic compounds .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Indole-5-carboxylic acid is unique due to its specific position of the carboxyl group on the indole ring, which imparts distinct chemical and biological properties. Its ability to form electroactive polymer films and its diverse applications in different fields highlight its versatility and importance .

Biological Activity

Indole-5-carboxylic acid (I5C) is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of the biological activity of I5C, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the carboxylic acid group at the 5-position contributes to its reactivity and biological properties. The compound can undergo various chemical transformations, making it a versatile scaffold for drug development.

  • Inhibition of Cytosolic Phospholipase A2α (cPLA2α) :
    • I5C has been identified as a potent inhibitor of cPLA2α, an enzyme involved in the release of arachidonic acid and subsequent production of pro-inflammatory mediators. Studies have shown that specific derivatives of I5C exhibit IC50 values as low as 0.012 µM against cPLA2α, indicating strong inhibitory potency .
    • Structure-activity relationship (SAR) studies highlight that modifications to the indole scaffold can significantly influence inhibitory activity and metabolic stability .
  • Anti-inflammatory Effects :
    • In vivo studies demonstrate that I5C derivatives exhibit anti-inflammatory effects in murine models. For instance, one compound showed pronounced activity in a topical model of contact dermatitis . This suggests potential applications in treating inflammatory conditions.
  • Dual Inhibition :
    • Certain derivatives also act as dual inhibitors targeting both cPLA2α and fatty acid amide hydrolase (FAAH), which could enhance their therapeutic efficacy in managing pain and inflammation .
  • Neuroprotective Properties :
    • I5C has been explored for its neuroprotective effects, particularly in relation to neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress may contribute to its protective role in neuronal cells .

Therapeutic Applications

This compound's biological activities suggest several therapeutic applications:

  • Anti-inflammatory Drugs : Given its potent inhibition of cPLA2α and anti-inflammatory effects, I5C is being investigated as a candidate for developing new anti-inflammatory medications.
  • Pain Management : The dual inhibition profile targeting both cPLA2α and FAAH positions I5C derivatives as potential analgesics.
  • Neuroprotective Agents : Research into its neuroprotective capabilities may lead to treatments for conditions like Alzheimer's disease or Parkinson's disease.

Table 1: Summary of Biological Activities of this compound Derivatives

CompoundTarget EnzymeIC50 (µM)Activity TypeReference
Compound 36cPLA2α0.012Inhibitor
Compound 4cPLA2αNot specifiedInhibitor
Compound 5cPLA2α & FAAHNot specifiedDual Inhibitor

Case Studies

  • Topical Application in Dermatitis :
    A study reported the efficacy of an this compound derivative in reducing inflammation in a murine model of contact dermatitis, demonstrating significant anti-inflammatory effects when applied topically .
  • Neuroprotective Effects :
    Research indicated that I5C could modulate GABA receptors, suggesting potential applications in neuroprotection and treatment for anxiety disorders .

Properties

IUPAC Name

1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENZCGNHSIMFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91201-83-1
Record name Poly(indole-5-carboxylic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91201-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80168218
Record name Indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1670-81-1
Record name 1H-Indole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1670-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole-5-carboxylic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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